molecular formula C22H30O B1355241 (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene CAS No. 948594-95-4

(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene

Cat. No.: B1355241
CAS No.: 948594-95-4
M. Wt: 310.5 g/mol
InChI Key: ACWLDJOHMGJACE-BHIFYINESA-N
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Description

“(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene” is a chiral diene ligand . It is used in various chemical reactions, particularly as a chiral ligand for rhodium-catalyzed asymmetric addition of organometallic reagents to unsaturated bonds .


Synthesis Analysis

The synthesis of this compound involves the use of various reagents and catalysts. The exact process and conditions for the synthesis may vary depending on the specific requirements of the reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic structure, which includes two cyclopropane rings fused together. This structure is responsible for its unique chemical properties and reactivity .


Chemical Reactions Analysis

This compound is known to participate in various chemical reactions. In particular, it is used as a chiral ligand in the rhodium-catalyzed asymmetric addition of organometallic reagents to unsaturated bonds . This reaction is important in the synthesis of various chiral compounds .


Physical and Chemical Properties Analysis

This compound is a white solid with a melting point of 69-70°C . It is soluble in many organic solvents such as tetrahydrofuran (THF), toluene, and dichloromethane . Its optical activity is [α]20/D +98±5°, c = 0.7 in chloroform .

Scientific Research Applications

Asymmetric Catalysis

The bicyclo[2.2.2]octa-2,5-diene ligands, including derivatives like the specified compound, have been utilized in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones. These chiral diene ligands demonstrate high enantioselectivity and catalytic activity, crucial for producing compounds with specific optical properties (Otomaru et al., 2005).

Chemical Synthesis and Rearrangements

Compounds with the bicyclo[2.2.2]octa-2,5-diene structure have been shown to undergo interesting rearrangements under various conditions. For instance, acid-induced rearrangements of derivatives lead to the formation of pyrrole and dihydropyridine derivatives (Kumagai et al., 1987). Additionally, photochemical reactions of similar compounds are explored for synthesizing sesquiterpenes (Katayama et al., 1997).

Structural and Stereochemical Studies

The bicyclo[3.3.0]octa-2,6-dienes, a related class of compounds, have been structurally characterized to understand the impact of different substitutions on the geometry and packing of these molecules, providing insights relevant to the broader family of bicyclooctadienes (Vega et al., 2008).

Application in Organic Chemistry

Such bicyclic structures have found extensive use in organic chemistry for synthesizing various novel compounds. For example, they've been used in the synthesis of bicyclo[4.2.0]octa-3,7-diene-2,5-diones, which are of interest due to their unique chemical properties (Yates & Nair, 1973).

Novel Ligand Development

These compounds also play a role in the development of novel ligands. For instance, 7,8-bis(benzyloxy)bicyclo[2.2.2]octa-2,5-diene derivatives have been synthesized and used in the formation of tricarbonyliron complexes, expanding the toolkit for chiral catalysis (Watanabe et al., 2003).

Mechanism of Action

The mechanism of action of this compound is related to its ability to act as a chiral ligand in various chemical reactions. As a ligand, it can coordinate to a metal center and induce chirality, allowing for the selective formation of one enantiomer over the other in a chemical reaction .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It is classified as a combustible liquid . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound .

Future Directions

The future directions for the use of this compound could involve its application in the synthesis of more complex chiral compounds. Its use as a chiral ligand in asymmetric synthesis makes it a valuable tool in the field of organic chemistry .

Properties

IUPAC Name

(1R,4R,8R)-5-benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-16(2)11-19-13-20-18(12-17-9-7-6-8-10-17)14-21(19,3)15-22(20,4)23-5/h6-10,13-14,16,20H,11-12,15H2,1-5H3/t20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWLDJOHMGJACE-BHIFYINESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=C[C@@H]2C(=C[C@]1(C[C@@]2(C)OC)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584825
Record name (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948594-95-4
Record name (1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Reactant of Route 2
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Reactant of Route 3
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Reactant of Route 4
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Reactant of Route 5
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene
Reactant of Route 6
(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene

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